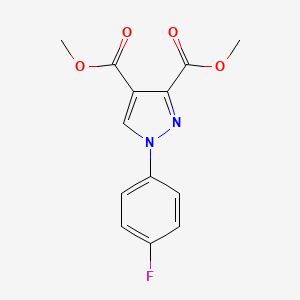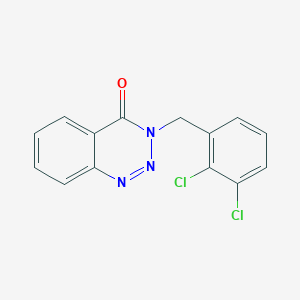![molecular formula C23H25NO6 B11059876 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059876.png)
4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its systematic name 4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one , belongs to the class of pyrrolone derivatives. Let’s break down its structure:
Chemical Formula: CHNO
Molecular Weight: 487.558 g/mol
CAS Number: 497076-18-3
This compound features a pyrrolone ring with substituents, including an ethoxyphenyl group, a benzyloxy group, and a hydroxyphenyl group. Its unique structure makes it intriguing for various applications.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Pyrrolone Ring
- Starting from appropriate precursors, a pyrrolone ring is formed through cyclization reactions.
- The benzyloxy and hydroxyphenyl groups are introduced during this step.
-
Functional Group Transformations
- The ethoxyphenyl group is introduced using suitable reagents.
- Protecting groups (such as benzyl) are used to prevent unwanted reactions during subsequent steps.
-
Deprotection and Final Steps
- Removal of protecting groups yields the desired compound.
Industrial Production
While industrial-scale production methods may vary, the synthetic route described above serves as a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactivity
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions yield reduced forms of the compound.
Substitution: Substituents can be replaced under appropriate conditions.
Common Reagents
- Hydrogen Peroxide (H2O2) : Used for oxidation reactions.
- Hydride Reducing Agents (e.g., NaBH4) : Employed for reduction.
- Halogenating Agents (e.g., Br2) : Used in substitution reactions.
Major Products
The specific products depend on reaction conditions and substituent positions. Oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated forms.
Scientific Research Applications
This compound finds applications across disciplines:
- Chemistry : As a building block for novel molecules.
- Biology : Investigating its interactions with biological targets.
- Medicine : Potential therapeutic applications.
- Industry : In the development of materials or catalysts.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound to related pyrrolones, emphasizing its unique features.
Properties
Molecular Formula |
C23H25NO6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-3-30-18-11-7-16(8-12-18)21(26)19-20(15-5-9-17(25)10-6-15)24(13-4-14-29-2)23(28)22(19)27/h5-12,20,25-26H,3-4,13-14H2,1-2H3/b21-19- |
InChI Key |
LXBYHVAWQDMSJB-VZCXRCSSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)O)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3-methylthiophen-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B11059798.png)
methyl cyanide](/img/structure/B11059808.png)
![2-amino-5,10-dioxo-4-(thiophen-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11059810.png)
![[5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11059816.png)
![2-amino-1-(3,5-dichlorophenyl)-1'-ethyl-2',5-dioxo-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B11059822.png)
![3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059826.png)
![4-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11059829.png)


![7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione](/img/structure/B11059836.png)
![4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11059840.png)
![4-(4-chlorophenyl)-N,1-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11059850.png)
![5-(Pyridin-4-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B11059853.png)
![5'-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11059863.png)
